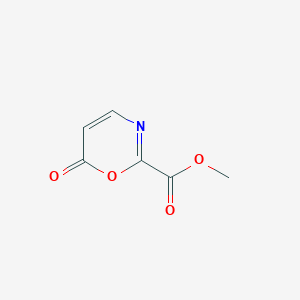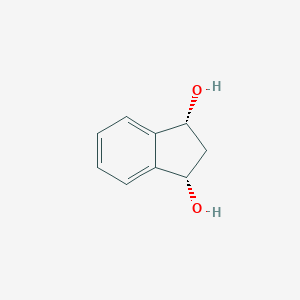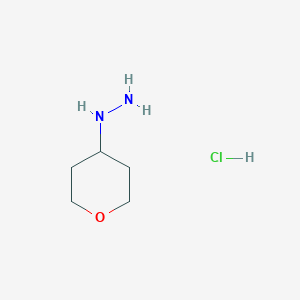![molecular formula C10H11N3O B066313 [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol CAS No. 160388-56-7](/img/structure/B66313.png)
[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol often involves the use of 1H-1,2,4-triazole as a precursor. For instance, the treatment of 1-[2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole with sodium methoxide has been used to synthesize compounds with similar structural motifs (Xu Liang, 2009).
Molecular Structure Analysis
The molecular structure of compounds containing the 1H-1,2,4-triazole moiety can be characterized by X-ray crystallography, revealing details about their crystal packing and intermolecular interactions. For example, various crystal structures have been reported, showcasing different dihedral angles between the triazolyl ring and attached aryl rings, as well as specific intermolecular hydrogen bonding patterns (Daniel Gonzaga et al., 2016).
Chemical Reactions and Properties
[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol and its derivatives can participate in various chemical reactions, such as the Huisgen 1,3-dipolar cycloaddition, which is facilitated by the presence of triazole rings. These reactions are essential for creating complex molecules with potential biological activities (Salih Ozcubukcu et al., 2009).
Scientific Research Applications
Synthesis and Crystallography
- The synthesis of compounds containing 1H-1,2,4-triazol-1-ylmethyl structures involves complex chemical processes such as treatment with sodium methoxide, highlighting their intricate molecular arrangements and the importance of precise synthesis methods for accurate structural determination (Xu Liang, 2009).
- Crystal structures of triazole derivatives, including those similar to [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol, reveal significant insights into their molecular configurations and the interactions that stabilize their structures, providing a foundation for understanding their chemical behavior and potential applications (Daniel Gonzaga et al., 2016).
Corrosion Inhibition
- Triazole derivatives exhibit properties beneficial for corrosion inhibition, offering potential applications in protecting metals in corrosive environments. Their effectiveness is attributed to their ability to adsorb on metal surfaces, forming protective layers and preventing corrosion (Qisheng Ma et al., 2017).
Catalysis
- Compounds with triazolylmethanol structures can function as catalysts in chemical reactions, such as the Huisgen 1,3-dipolar cycloaddition. Their ability to form stable complexes and catalyze reactions efficiently under various conditions highlights their potential as versatile catalysts in organic synthesis (Salih Ozcubukcu et al., 2009).
Antimicrobial Activity
- Novel benzofuran-based 1,2,3-triazoles, structurally related to [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol, have demonstrated high antimicrobial activity. This suggests potential applications in developing new antimicrobial agents to combat various pathogens (V. Sunitha et al., 2017).
Safety And Hazards
“[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol” is harmful in contact with skin, if inhaled, and if swallowed. It causes skin irritation, may cause respiratory irritation, and causes serious eye irritation . Therefore, it is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .
properties
IUPAC Name |
[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-6-10-3-1-9(2-4-10)5-13-8-11-7-12-13/h1-4,7-8,14H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOWXPICRQBFIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428133 |
Source


|
| Record name | {4-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol | |
CAS RN |
160388-56-7 |
Source


|
| Record name | {4-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

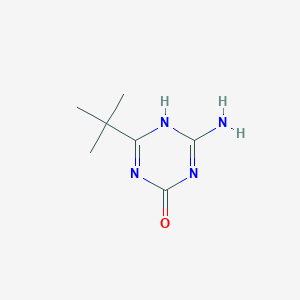
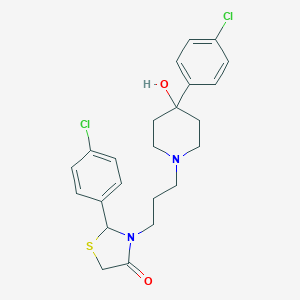
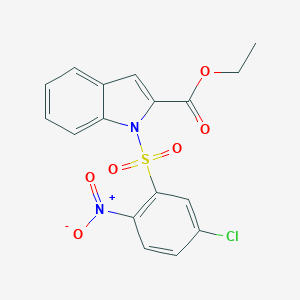
![2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B66235.png)
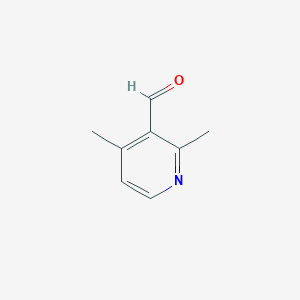
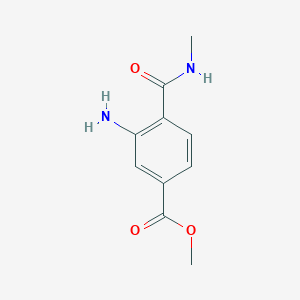
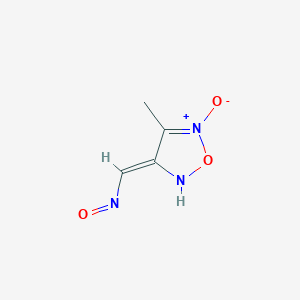
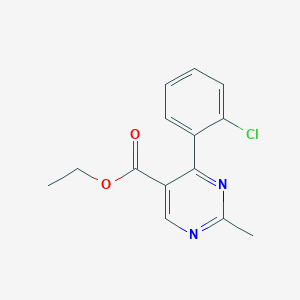
![(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B66250.png)
